Albonoursin

描述

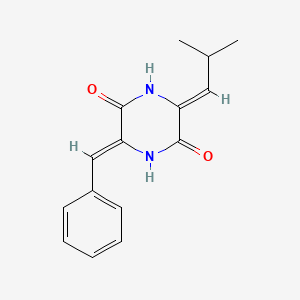

Albonoursin, also known as cyclo(L-phenylalanine-L-leucine), is a diketopiperazine compound produced by the bacterium Streptomyces noursei. It is one of the simplest representatives of the diketopiperazine family, which are secondary metabolites primarily produced by microorganisms.

准备方法

Synthetic Routes and Reaction Conditions: The total synthesis of albonoursin can be achieved through the treatment of the ester of 2-(2-chloroacetamido)-2-alkenoic acid with ammonia, leading to the formation of 3-alkylidene-2,5-piperazinedione. Specifically, 2-(2-chloroacetamido)-4-methyl-2-pentenoic acid, derived from the condensation of 4-methyl-2-oxopentanoic acid with chloroacetonitrile or the pyrolysis of 2,2-bis(2-chloroacetamido)-4-methylpentanoic acid, is converted to the ethyl ester, which is then treated with ammonia to yield 3-isobutylidene-2,5-piperazinedione. This intermediate is further condensed with benzaldehyde to produce this compound .

Industrial Production Methods: Industrial production of this compound involves the cultivation of Streptomyces noursei under specific conditions. The bacterium is grown in a suitable medium, and the compound is extracted from the culture. The biosynthetic gene cluster responsible for this compound production includes the genes albA, albB, and albC, which encode the necessary enzymes for its biosynthesis .

化学反应分析

Enzyme-Catalyzed α,β-Dehydrogenation Mechanism

The cyclodipeptide oxidase (CDO) AlbAB from Streptomyces noursei is responsible for the α,β-dehydrogenation reaction. Structural and functional insights include:

-

Enzyme Filament Structure :

-

Catalytic Dependence on Filament Formation :

Table 2: Key Features of AlbAB Enzyme

Substrate Specificity and Reaction Efficiency

AlbAB exhibits strict substrate preferences and reaction kinetics:

-

Preferred Substrate : Cyclo(L-Phe-L-Leu) is dehydrogenated most efficiently, as shown by saturation kinetics assays .

-

Reaction Byproduct : Hydrogen peroxide (H₂O₂) is produced stoichiometrically during dehydrogenation, detectable via horseradish peroxidase-coupled assays .

Stability and Catalytic Parameters

-

pH and Thermal Stability :

-

Kinetic Data :

Biotechnological Implications

The structural characterization of AlbAB provides a framework for engineering CDOs in biocatalysis:

科学研究应用

Biosynthesis of Albonoursin

The biosynthetic pathway of this compound involves several key enzymes and gene clusters. The primary components include:

- Cyclodipeptide Synthase (CDPS) : The enzyme AlbC initiates the biosynthesis by catalyzing the formation of cyclodipeptides using aminoacylated tRNAs as substrates. This mechanism bypasses the traditional amino acid activation step typical in nonribosomal peptide synthesis (NRPS) .

- Cyclodipeptide Oxidase (CDO) : The enzyme AlbAB, a heterooligomeric filament, catalyzes the conversion of cyclo(L-Phe-L-Leu) into this compound through α,β-dehydrogenation. This process is crucial for modifying cyclic dipeptides into bioactive compounds .

The this compound gene cluster has been isolated and characterized, revealing four essential genes: albA, albB, albC, and albD. These genes facilitate the synthesis and modification of this compound independently of NRPS pathways .

Antibacterial Properties

This compound exhibits significant antibacterial activity against various pathogens. Its mechanism involves disrupting bacterial cell functions, making it a candidate for developing new antibiotics amid rising antibiotic resistance . The compound's ability to inhibit bacterial growth has been documented in several studies, highlighting its potential in clinical applications.

Biotechnological Applications

The unique enzymatic pathways involved in this compound biosynthesis offer opportunities for biotechnological innovations:

- Biocatalysis : The enzymes involved in this compound production can be utilized in biocatalytic processes to synthesize novel cyclic dipeptides with enhanced bioactivities. For instance, CDOs have been employed for structural diversification of cyclic dipeptides, allowing for the creation of compounds with tailored properties for pharmaceutical applications .

- Chemoenzymatic Synthesis : The insights gained from studying the structure and function of AlbAB can facilitate the development of new methods for synthesizing complex molecules in a more environmentally friendly manner compared to traditional chemical methods .

Case Studies and Research Findings

- Enhanced Production Techniques : Research has shown that adding cyclo(L-Leu-L-Phe) to cultures of Streptomyces albulus significantly boosts this compound production. The optimal conditions for this conversion were identified as pH 10.0 and 50°C .

- Structural Characterization : Detailed studies on the structure of AlbAB revealed that its filamentous nature is essential for its catalytic activity. This structural insight provides a foundation for engineering similar enzymes with improved functionalities .

- Antibacterial Efficacy : In vitro studies demonstrated that this compound effectively inhibits the growth of several bacterial strains, underscoring its potential as a therapeutic agent against resistant infections .

作用机制

The antibacterial activity of albonoursin is attributed to its ability to disrupt bacterial cell wall synthesis. The compound targets specific enzymes involved in the biosynthesis of bacterial cell walls, leading to cell lysis and death. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .

相似化合物的比较

Albonoursin is compared with other diketopiperazine compounds such as:

Cyclo(L-phenylalanine-L-proline): An antifungal diketopiperazine.

Cyclo(L-phenylalanine-trans-4-hydroxy-L-proline): Another antifungal diketopiperazine.

Bicyclomycin: An antibacterial diketopiperazine used as a food additive to prevent diarrhea in livestock.

Uniqueness: this compound is unique due to its simple structure and the presence of unsaturated bonds, which contribute to its biological activity. Its biosynthesis is also distinct as it is independent of nonribosomal peptide synthetases, relying instead on cyclic dipeptide oxidase .

生物活性

Albonoursin, a cyclic dipeptide produced by Streptomyces noursei, is a member of the diketopiperazine (DKP) family known for its significant antibacterial properties. This article delves into the biological activity of this compound, focusing on its biosynthesis, mechanisms of action, and potential therapeutic applications.

1. Biosynthesis of this compound

The biosynthesis of this compound involves a gene cluster in S. noursei that includes several key genes responsible for its production. The main components of this biosynthetic pathway are:

- AlbA and AlbB : These genes are essential for the activity of cyclic dipeptide oxidase (CDO), which catalyzes the formation of this compound from its precursor cyclo(L-Phe-L-Leu) .

- AlbC : This enzyme is crucial as it utilizes aminoacyl-tRNAs to synthesize cyclo(L-Phe-L-Leu), bypassing the need for free amino acids .

- Additional Genes : Other open reading frames (ORFs) in the cluster may also play roles in the biosynthetic process, although their functions are still being elucidated .

Table 1: Key Genes Involved in this compound Biosynthesis

| Gene | Function |

|---|---|

| AlbA | Encodes CDO, essential for this compound formation |

| AlbB | Works with AlbA for CDO activity |

| AlbC | Synthesizes cyclo(L-Phe-L-Leu) from tRNA |

| Orf4/Orf5 | Potentially involved in precursor synthesis |

This compound exhibits its antibacterial properties primarily through interference with bacterial protein synthesis. It acts by binding to the ribosomal machinery, effectively inhibiting translation and leading to cell death. This mechanism is particularly effective against Gram-positive bacteria, making it a candidate for treating infections caused by resistant strains.

Antibacterial Properties

Research has demonstrated that this compound possesses potent antibacterial activity against various pathogens, including Staphylococcus aureus and Bacillus subtilis. The compound has been shown to exhibit minimal inhibitory concentrations (MICs) comparable to those of established antibiotics .

Case Studies

- In Vitro Studies : In laboratory settings, this compound has been tested against a range of bacterial strains. For instance, studies reported MIC values as low as 2 µg/mL against S. aureus, indicating strong efficacy .

- Synergistic Effects : this compound has been evaluated in combination with other antibiotics, showing potential synergistic effects that enhance antibacterial activity and reduce resistance development .

- Plant Pathogen Resistance : Beyond its antibacterial effects on human pathogens, this compound has also been studied for its role in enhancing systemic resistance in plants against pathogens like Phytophthora nicotianae, highlighting its versatility as a biocontrol agent .

4. Future Perspectives

The unique biosynthetic pathway of this compound provides opportunities for genetic engineering to produce novel derivatives with enhanced biological activities or reduced toxicity. Further research into its mechanism of action could lead to the development of new therapeutic strategies against antibiotic-resistant infections.

属性

IUPAC Name |

(3Z,6Z)-3-benzylidene-6-(2-methylpropylidene)piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-10(2)8-12-14(18)17-13(15(19)16-12)9-11-6-4-3-5-7-11/h3-10H,1-2H3,(H,16,19)(H,17,18)/b12-8-,13-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCIIOYPBHIZBOD-JMVBYTIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=C1C(=O)NC(=CC2=CC=CC=C2)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)/C=C\1/C(=O)N/C(=C\C2=CC=CC=C2)/C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801318208 | |

| Record name | Albonoursin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1222-90-8 | |

| Record name | Albonoursin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1222-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Albonoursin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001222908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Albonoursin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。